molecular formula C11H6Cl2N2S B2632164 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole CAS No. 120123-67-3

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole

Cat. No.: B2632164
CAS No.: 120123-67-3
M. Wt: 269.14
InChI Key: LCOKNPGUBVUZCC-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is substituted with a 2,4-dichlorophenyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
  • 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both imidazo and thiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research. Compared to similar compounds, it exhibits distinct pharmacological properties and has been shown to possess higher potency in certain biological assays .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKNPGUBVUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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